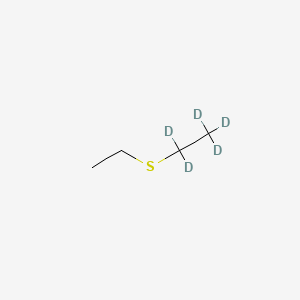

Ethyl ethyl-d5 sulfide

Description

Structure

3D Structure

Properties

CAS No. |

61260-04-6 |

|---|---|

Molecular Formula |

C4H10S |

Molecular Weight |

95.22 g/mol |

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-ethylsulfanylethane |

InChI |

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,3D2 |

InChI Key |

LJSQFQKUNVCTIA-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])SCC |

Canonical SMILES |

CCSCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Ethyl D5 Sulfide

Strategies for Deuterium (B1214612) Incorporation into Alkyl Moieties

Utilization of Deuterated Precursors (e.g., Hexadeuteroethanol Derivatives)

The synthesis of deuterated macromolecules, for instance, has been achieved using perdeuterated starting materials to ensure high levels of deuterium incorporation. azimuth-corp.com The insights from these complex syntheses highlight the importance of selecting accessible deuterium-rich starting materials to avoid undesirable hydrogen/deuterium (H/D) exchanges and competing side reactions. azimuth-corp.com While specific examples for Ethyl ethyl-d5 sulfide (B99878) are not prevalent, the principle involves using a d5-ethyl precursor in a standard thioether synthesis, as will be discussed in section 2.2.

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions in Organic Synthesis

Hydrogen/Deuterium (H/D) exchange reactions represent a powerful strategy for introducing deuterium into organic molecules. wikipedia.org These reactions involve the substitution of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgmdpi.com The exchange can be catalyzed by acids, bases, or transition metals. wikipedia.orgmdpi.com

Acid- and Base-Catalyzed Exchange : These methods are effective for hydrogens on carbon atoms adjacent to activating functional groups (α-hydrogens), which are rendered acidic and thus exchangeable. libretexts.org For alkyl groups, this typically requires harsh conditions and may lack selectivity. The rate of exchange is highly dependent on the pH of the solution. mdpi.com

Metal-Catalyzed Exchange : Transition metal catalysts are particularly attractive for H/D exchange due to their ability to be tuned for specific transformations. rsc.org Catalysts based on iridium, rhodium, palladium, and ruthenium have been employed for the deuteration of various organic compounds. rsc.orgacs.orgsnnu.edu.cn For instance, ruthenium and rhodium nanoparticles have been shown to catalyze H/D exchange in the alkyl substituents of phosphines, demonstrating that the choice of metal and stabilizing ligands can control the selectivity of deuteration. acs.org Palladium on carbon (Pd/C) is another effective heterogeneous catalyst for H/D exchange at benzylic and aliphatic C-H bonds using D₂O. scielo.org.mx

Table 1: Comparison of H/D Exchange Catalysis Methods

| Catalyst Type | Deuterium Source | Substrate Scope | Conditions | Selectivity |

|---|---|---|---|---|

| Acid/Base | D₂O, Deuterated Solvents | Activated C-H bonds (e.g., α to carbonyl) | Varies (mild to harsh) | Dependent on substrate acidity |

| Iridium Complexes | D₂ gas, D₂O | Aromatic and heteroaromatic C-H bonds | Often mild, room temperature | High ortho-selectivity with directing groups |

| Rhodium Nanoparticles | D₂ gas | Alkyl and aromatic C-H bonds in phosphines | Mild to moderate temperature | Dependent on ligand and metal |

| Palladium on Carbon | D₂O with H₂ gas | Benzylic and unactivated alkyl C-H bonds | Elevated temperatures (e.g., 160 °C) | Regioselective for benzylic sites |

Reductive Deuteration and Dehalogenative Deuteration Approaches

Reductive deuteration methods provide a precise way to introduce deuterium atoms into a molecule. Dehalogenative deuteration, a key alternative to H/D exchange, allows for the specific placement of deuterium by reducing an organic halide precursor with a deuterium source. nih.gov

This approach has several advantages:

Site-selectivity : The position of the deuterium atom is determined by the position of the halogen in the precursor molecule.

High Deuterium Incorporation : These methods often result in high levels of deuterium incorporation. nih.gov

A variety of reagents and conditions can be used for dehalogenative deuteration. An early method involved the use of zinc dust in D₂O-dioxane solutions to dehalogenate ethyl iodide, yielding ethane-d₁. cdnsciencepub.com More recent advancements include photocatalytic methods that use D₂O as an inexpensive and safe deuterium source under mild conditions. nih.gov These photo-induced strategies can convert a wide range of unactivated alkyl bromides and chlorides into their deuterated counterparts with good to excellent yields. nih.gov Electrochemical methods, often using D₂O as the deuterium source, also offer an environmentally friendly alternative that avoids toxic reagents.

Carbon-Sulfur Bond Formation Approaches for Thioether Synthesis

Once the deuterated ethyl moiety is prepared, the next step is the formation of the carbon-sulfur bond to yield Ethyl ethyl-d5 sulfide. The synthesis of thioethers is a well-established field in organic chemistry, with several reliable methods available.

Nucleophilic Substitution Reactions with Deuterated Ethyl Halides or Sulfides

The most common and straightforward method for synthesizing dialkyl sulfides is the nucleophilic substitution (typically Sₙ2) reaction between an alkyl halide and a thiolate nucleophile. thieme-connect.demasterorganicchemistry.com To synthesize this compound, this would involve the reaction of a deuterated ethyl halide (e.g., bromoethane-d5) with ethanethiolate, or conversely, the reaction of ethyl halide with deuterated ethanethiolate.

The general reaction is: CH₃CH₂S⁻Na⁺ + CD₃CD₂Br → CH₃CH₂SCD₂CD₃ + NaBr

This reaction is analogous to the Williamson ether synthesis and is highly efficient for primary and secondary alkyl halides. masterorganicchemistry.comyoutube.com The thiolate, which is the conjugate base of a thiol, is a potent nucleophile. masterorganicchemistry.com

Alternatively, if starting with a deuterated thiol, the reaction would be: CD₃CD₂S⁻Na⁺ + CH₃CH₂Br → CD₃CD₂SCH₂CH₃ + NaBr

The choice between these two pathways would depend on the availability and cost of the deuterated starting materials.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are a powerful and versatile strategy for forming C-S bonds, particularly for aryl-substituted thioethers. thieme-connect.dethieme-connect.com While more commonly applied to the synthesis of aryl thioethers, these methods can also be adapted for alkyl thioethers. Palladium, copper, and nickel-based catalytic systems are the most frequently used. thieme-connect.comresearchgate.net

A generally accepted mechanism for palladium-catalyzed C-S coupling involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, ligand exchange (halide/thiolate), and reductive elimination. thieme-connect.dethieme-connect.com

Table 2: Overview of Transition Metal-Catalyzed C-S Coupling

| Metal Catalyst | Typical Substrates | Reaction Type | Key Features |

|---|---|---|---|

| Palladium | Aryl/Alkenyl (pseudo)halides, Thiols | Cross-coupling (e.g., Hartwig-Buchwald) | High efficiency, mild conditions, broad functional group tolerance. thieme-connect.dersc.org |

| Copper | Aryl halides, Thiols | Ullmann-type coupling | Lower cost than palladium, often requires ligands (e.g., N-containing). thieme-connect.com |

These catalytic methods offer an alternative to traditional nucleophilic substitution and are especially useful when dealing with less reactive substrates or when specific functional group tolerance is required. thieme-connect.com For the synthesis of this compound, a cross-coupling reaction could potentially be employed between a deuterated ethyl-containing substrate and a sulfur source.

Comparative Analysis of Synthetic Routes for Yield and Isotopic Purity

The preparation of this compound (CH₃CH₂SCD₂CD₃) can be approached from two primary retrosynthetic pathways, both based on the Sₙ2 reaction mechanism. The choice of route is often dictated by the commercial availability and isotopic stability of the deuterated precursors. The key reagents are a non-deuterated component (ethanethiol or its salt) and a deuterated ethyl group carrier (an ethyl-d5 halide).

Route A: Reaction of sodium ethanethiolate with ethyl-d5 bromide. Route B: Reaction of sodium ethanethiolate-d5 with ethyl bromide.

A comparative analysis of these two routes reveals significant practical differences:

| Feature | Route A: EtSNa + CD₃CD₂Br | Route B: Et-d5-SNa + CH₃CH₂Br |

| Deuterated Precursor | Bromoethane-d5 (CD₃CD₂Br) | Ethanethiol-d5 (CD₃CD₂SH) |

| Precursor Availability | Commercially available | Requires custom synthesis |

| Typical Reaction Yield | 50-95% byjus.comwikipedia.org | 50-95% (Estimated) byjus.comwikipedia.org |

| Isotopic Purity Risk | Low. The C-D bonds are stable and not adjacent to an acidic proton, minimizing risk of H/D exchange under typical Sₙ2 conditions. wikipedia.org | Moderate to High. The α-protons in the non-deuterated ethyl bromide are not acidic. However, the synthesis of ethanethiol-d5 could be complex and may result in lower initial isotopic enrichment. |

| Key Consideration | The primary factor is the efficiency of the Sₙ2 reaction, which is typically high for primary halides. masterorganicchemistry.comchemistrytalk.org | The main challenge is the synthesis of the deuterated thiol precursor with high isotopic fidelity. |

This table is based on established principles of Sₙ2 reactions and isotopic labeling.

Route A is generally the preferred and more practical approach due to the commercial availability of bromoethane-d5 with high isotopic enrichment (typically >98 atom % D). The Sₙ2 reaction between a thiolate and a primary alkyl halide is a robust and high-yielding method for thioether synthesis. masterorganicchemistry.compressbooks.pub The deuterium atoms in bromoethane-d5 are on a saturated alkyl chain and are not activated towards exchange under the basic conditions of the thiolate reaction.

Optimization of Synthetic Pathways for Deuterated Compounds

The successful synthesis of deuterated compounds hinges on the optimization of reaction conditions to maximize yield while preserving the isotopic integrity of the final product. Key areas of focus include managing reaction parameters to prevent H/D exchange and developing effective purification strategies.

Strategies for Purification and Isolation of Deuterated Thioethers

The purification and isolation of deuterated thioethers require methods that effectively remove chemical impurities without compromising the isotopic labeling.

Chromatography: Column chromatography is a standard method for purifying organic compounds. For deuterated thioethers, it is essential to use anhydrous, aprotic solvents as the eluent to prevent any on-column H/D exchange, especially if the stationary phase (like silica gel) has acidic surface protons. Thin-layer chromatography can be used to identify appropriate solvent systems. rsc.org

Distillation: Due to the often-volatile nature of simple thioethers, distillation is an effective purification technique. Vacuum distillation is particularly useful as it allows the compound to be purified at a lower temperature, minimizing the risk of thermal decomposition or potential side reactions that could affect the isotopic labeling.

Extraction and Washing: Standard aqueous workups are generally safe for compounds like this compound where the C-D bonds are stable. However, prolonged contact with aqueous acidic or basic layers should be minimized. The use of deuterated water (D₂O) for washing steps can be a strategy to prevent isotopic dilution if the compound has any labile sites, though this is not necessary for the target compound.

Final Product Analysis: After purification, the isotopic enrichment and chemical purity must be verified. This is typically accomplished using a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of signals in the deuterated positions, allowing for a calculation of isotopic purity.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass, and the isotopic distribution pattern can be analyzed to confirm the level of deuterium incorporation.

By carefully selecting the synthetic route, controlling reaction conditions to prevent H/D exchange, and employing appropriate non-aqueous purification techniques, this compound can be synthesized with both high chemical yield and high isotopic purity.

Spectroscopic Characterization of Ethyl Ethyl D5 Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For Ethyl ethyl-d5 sulfide (B99878), a multi-nuclear approach provides a complete picture of its molecular framework and the precise location of the deuterium (B1214612) labels.

Deuterium (²H) NMR Spectroscopy for Deuteration Site Confirmation

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, offering unambiguous confirmation of the deuteration sites. wikipedia.org In Ethyl ethyl-d5 sulfide (CH₃CH₂SCD₂CD₃), the ²H NMR spectrum is expected to show two distinct signals corresponding to the deuterated methylene (B1212753) (-CD₂-) and methyl (-CD₃) groups. The chemical shifts in ²H NMR are virtually identical to those of the corresponding protons in ¹H NMR. umass.eduillinois.edu Therefore, the spectrum would exhibit a signal for the -CD₂- group and another for the -CD₃ group, confirming the presence of deuterium at the ethyl-d5 moiety. The absence of signals in the typical proton region further validates the successful isotopic labeling.

Proton (¹H) NMR Spectroscopy in Deuterated Solvents for Structural Analysis

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart, diethyl sulfide. The deuterated ethyl group (ethyl-d5) is silent in ¹H NMR, meaning only the signals from the non-deuterated ethyl group will be observed. magritek.com

The spectrum will show a triplet for the methyl protons (CH₃-) and a quartet for the methylene protons (-CH₂-). The coupling between these adjacent groups results in this characteristic splitting pattern. The chemical shifts are consistent with an ethyl group attached to a sulfur atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃-CH₂-S- | ~1.25 | Triplet | ~7.4 |

| CH₃-CH₂-S- | ~2.51 | Quartet | ~7.4 |

Note: Chemical shifts are based on typical values for diethyl sulfide and may vary slightly depending on the solvent and concentration. carlroth.comsigmaaldrich.compitt.edu

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected: two for the protonated ethyl group and two for the deuterated ethyl-d5 group.

The signals for the carbons in the deuterated ethyl group will exhibit characteristic splitting due to coupling with deuterium (spin I=1). The -CD₂- carbon will appear as a multiplet, and the -CD₃- carbon will also show a complex splitting pattern. Furthermore, the substitution of hydrogen with deuterium typically causes a small upfield shift (to a lower ppm value) for the directly attached carbon and, to a lesser extent, for adjacent carbons. This is known as the deuterium isotope effect on ¹³C chemical shifts. nih.govrsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) (Non-deuterated) | Predicted Chemical Shift (ppm) (Deuterated) | Multiplicity (due to C-D coupling) |

|---|---|---|---|

| CH₃ -CH₂-S- | ~14.8 | ~14.8 | Singlet |

| CH₃-CH₂ -S- | ~26.2 | ~26.2 | Singlet |

| S-CD₂-CD₃ | ~14.8 | Slightly < 14.8 | Multiplet |

| S-CD₂ -CD₃ | ~26.2 | Slightly < 26.2 | Multiplet |

Note: The chemical shifts for the non-deuterated carbons are based on data for diethyl sulfide. The predicted shifts for the deuterated carbons account for the expected upfield isotope effect. chemicalbook.comillinois.edupitt.edudu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula and confirmation of the incorporation of five deuterium atoms. The theoretical exact mass of the molecular ion of this compound ([C₄H₅D₅S]⁺˙) can be calculated and compared to the experimentally determined value, which should be in close agreement. HRMS is also crucial for assessing the isotopic purity of the labeled compound by detecting the presence of species with fewer than five deuterium atoms.

Fragmentation Pathway Analysis and Isotope Effects in MS

The mass spectrum of this compound will exhibit a molecular ion peak at an m/z value five units higher than that of diethyl sulfide. nist.govnist.gov The fragmentation pattern will be analogous to that of diethyl sulfide, but the masses of the fragments containing the ethyl-d5 group will be shifted accordingly.

Common fragmentation pathways for dialkyl sulfides include α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and C-S bond cleavage. miamioh.edu The major fragments expected for this compound are detailed in the table below.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Structure | m/z (Predicted) | Corresponding Fragment in Diethyl Sulfide | m/z (Diethyl Sulfide) |

|---|---|---|---|

| [CH₃CH₂SCD₂CD₃]⁺˙ (Molecular Ion) | 95 | [CH₃CH₂SCH₂CH₃]⁺˙ | 90 |

| [CH₃CH₂SCD₂]⁺ | 80 | [CH₃CH₂SCH₂]⁺ | 75 |

| [CH₃CH₂S]⁺ | 61 | [CH₃CH₂S]⁺ | 61 |

| [SCD₂CD₃]⁺ | 66 | [SCH₂CH₃]⁺ | 61 |

| [CH₃CH₂]⁺ | 29 | [CH₃CH₂]⁺ | 29 |

The relative abundances of these fragments may be influenced by kinetic isotope effects. The C-D bond is stronger than the C-H bond, which can lead to a decreased rate of fragmentation involving the cleavage of a C-D bond compared to a C-H bond. wikipedia.orgacs.org This could potentially lead to a higher relative abundance of fragments where C-H bonds are broken and a lower abundance of fragments resulting from C-D bond cleavage compared to the non-deuterated analogue.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. The introduction of heavier deuterium atoms in place of hydrogen atoms leads to predictable shifts in the vibrational frequencies of the C-D bonds relative to C-H bonds, providing a clear method for identifying and analyzing the deuterated part of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. The primary utility of FT-IR in analyzing this compound lies in its ability to distinguish between the vibrations of the ethyl group (CH₃CH₂) and the deuterated ethyl group (CD₃CD₂).

The most significant difference in the FT-IR spectrum of this compound compared to its non-deuterated counterpart is the appearance of C-D stretching and bending vibrations at lower frequencies than the corresponding C-H vibrations. This is a direct consequence of the increased reduced mass of the C-D bond. libretexts.org While C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ region, C-D stretching vibrations are expected to be found in the lower frequency range of approximately 2100–2250 cm⁻¹. ajchem-a.com Similarly, the scissoring, wagging, and twisting modes of the CD₂ and CD₃ groups will be shifted to lower wavenumbers compared to the analogous CH₂ and CH₃ modes. oup.com The C-S stretching vibration, which is less affected by deuteration, is expected to appear in its characteristic region of 600–800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table presents theoretically predicted vibrational frequencies. Experimental data is not readily available.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₂-CH₃ | 2850 - 2970 |

| C-D Stretch | -CD₂-CD₃ | 2100 - 2250 |

| C-H Bend | -CH₂-CH₃ | 1370 - 1470 |

| C-D Bend | -CD₂-CD₃ | 950 - 1150 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. A molecule's polarizability must change during a vibration for that mode to be Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds that are non-polar or weakly polar, which may be weak or absent in the IR spectrum.

In this compound, the C-S symmetric stretch is expected to produce a strong signal in the Raman spectrum. The C-C skeletal vibrations and the symmetric C-D and C-H stretching modes are also anticipated to be readily observable. The key advantage of using Raman spectroscopy for this molecule is its ability to provide a detailed "fingerprint" that is highly specific. The shifts in vibrational frequencies due to deuteration, similar to those seen in FT-IR, create a unique Raman spectrum distinct from diethyl sulfide. For instance, the symmetric C-D stretching vibrations will appear at significantly lower Raman shifts than the C-H stretches.

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound This table presents theoretically predicted Raman shifts. Experimental data is not readily available.

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Symmetric C-H Stretch | -CH₂-CH₃ | 2850 - 2950 |

| Symmetric C-D Stretch | -CD₂-CD₃ | 2100 - 2200 |

| C-C Skeletal Stretch | C-C | 800 - 1000 |

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the moments of inertia of a molecule in the gas phase. From these moments of inertia, it is possible to determine the exact three-dimensional structure, including bond lengths, bond angles, and dihedral angles, with exceptional accuracy. This makes it the most powerful tool for conformational analysis of flexible molecules like this compound.

This compound, like its parent compound diethyl sulfide, is expected to exist as a mixture of different conformers (rotational isomers) at room temperature, arising from rotation around the C-C and C-S bonds. The most stable conformers are typically designated as trans-trans (TT), trans-gauche (TG), and gauche-gauche (GG). Each of these conformers has a unique set of moments of inertia and, consequently, a distinct rotational spectrum.

The substitution of five hydrogen atoms with deuterium significantly alters the moments of inertia of the molecule. This isotopic substitution is invaluable for structural determination. By analyzing the rotational spectra of both the normal and the deuterated species, it is possible to use Kraitchman's equations to precisely determine the coordinates of the substituted atoms within the molecule's principal axis system. While experimental rotational spectra for this compound are not publicly available, the principles of the technique allow for a clear prediction of its utility. The analysis would involve measuring the transition frequencies, assigning them to specific conformers, and fitting them to a rotational Hamiltonian to extract the rotational constants (A, B, and C).

Table 3: Illustrative Rotational Constants for a Hypothetical Conformer of this compound vs. Ethyl Sulfide This table provides an illustrative comparison based on the expected effects of deuteration. These are not experimental values.

| Conformer (Hypothetical) | Species | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|---|

| Trans-Gauche | Ethyl Sulfide | ~5500 | ~2000 | ~1800 |

The decrease in the rotational constants for the deuterated species reflects the increase in the moments of inertia upon replacing lighter hydrogen atoms with heavier deuterium atoms. By obtaining and analyzing these constants for multiple conformers, a detailed picture of the conformational landscape and the subtle structural effects of isotopic substitution can be achieved.

Advanced Analytical Applications of Ethyl Ethyl D5 Sulfide

Internal Standard in Quantitative Analytical Methodologies

The primary role of Ethyl ethyl-d5 sulfide (B99878) is to function as an internal standard. An ideal internal standard co-elutes with the target analyte and experiences identical effects from the sample matrix and the analytical process, including extraction, derivatization, and ionization. researchgate.netamazonaws.com By adding a known quantity of the deuterated standard to a sample before processing, any variations or losses of the target analyte during the procedure are mirrored by the standard. amazonaws.com The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out procedural and matrix-induced errors. restek.comrsc.org

In trace analysis using GC-MS, achieving accurate quantification can be challenging due to the complexity of sample matrices and potential analyte loss during sample preparation. Ethyl ethyl-d5 sulfide is an exemplary internal standard for the analysis of volatile sulfur compounds. Because its retention time in a gas chromatograph is nearly identical to that of native ethyl sulfide, it passes through the system under the same conditions.

Upon entering the mass spectrometer, the deuterated standard is easily differentiated from the target analyte by its mass-to-charge ratio (m/z). Even if the chromatographic peaks of the analyte and the standard overlap completely, their mass spectra are distinct, allowing for precise and independent measurement. americanlaboratory.com This is particularly crucial in forensic toxicology and environmental monitoring, where unambiguous identification and accurate quantification at low levels are paramount. americanlaboratory.com The use of such isotope dilution techniques with GC-MS/MS provides exceptional selectivity and sensitivity for targeted analyses in complex backgrounds. americanlaboratory.com

Table 1: Illustrative GC-MS Calibration Data for a Volatile Analyte Using a Deuterated Internal Standard

This table demonstrates a typical calibration curve generated for a target analyte using a constant concentration of a deuterated internal standard like this compound. The linearity of the response ratio (Analyte Area / IS Area) versus concentration is critical for accurate quantification.

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard (IS) Peak Area | Response Ratio (Analyte Area / IS Area) |

| 5 | 10,500 | 100,200 | 0.105 |

| 10 | 21,100 | 101,500 | 0.208 |

| 25 | 52,900 | 100,800 | 0.525 |

| 50 | 104,500 | 99,500 | 1.050 |

| 100 | 215,000 | 102,100 | 2.106 |

| 250 | 540,500 | 101,300 | 5.336 |

LC-MS/MS is a cornerstone technique for analyzing non-volatile compounds in complex biological matrices such as urine, plasma, and tissue extracts. lcms.cz A significant challenge in LC-MS/MS is the phenomenon of matrix effects, where co-eluting compounds from the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. myadlm.org

This compound is an ideal internal standard to combat these issues when analyzing its corresponding analyte in matrices like urine or blood. mandel.canih.govresearchgate.net Since the deuterated standard has virtually the same chromatographic behavior and ionization efficiency as the analyte, it is affected by matrix effects in the same way. texilajournal.comnih.gov By calculating the ratio of the analyte response to the internal standard response, the unpredictable influence of the matrix is effectively normalized, ensuring high accuracy and precision. scispace.com This approach is routinely used for monitoring biomarkers, such as ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), where their deuterated analogs (EtG-d5 and EtS-d5) are considered the gold standard for quantification. nih.govlcms.czspectroscopyonline.com

Isotope Dilution Analysis (IDA) is a definitive quantitative technique that leverages the principles of isotopic labeling. ecampus.comwikipedia.org It is classified as a method of internal standardization where the standard is an isotopically enriched form of the analyte itself. wikipedia.org The core principle involves adding a precisely known amount of an isotopically labeled standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the native analyte. osti.gov

After allowing the spike and analyte to homogenize, the mixture is analyzed by mass spectrometry. osti.gov The instrument measures the ratio of the natural isotope to the heavy isotope. Since the amount of added spike is known, the initial amount of the analyte in the sample can be calculated with very high accuracy. bohrium.comrsc.org This method is considered a primary ratio method of measurement and is used by national metrology institutes to produce certified reference materials. wikipedia.org The strength of IDA lies in its ability to provide highly accurate results even if the analyte recovery during sample preparation is incomplete or variable, as the ratio of analyte to standard remains constant after initial mixing. restek.comnih.gov

Isotope-Coded Labeling for Proteomic and Metabolomic Investigations

While this compound is primarily used as an internal standard for its specific analyte, the principle of using deuterated compounds extends to broader "omics" applications through isotope-coded labeling. A conceptually linked example is the use of N-ethyl-d5-maleimide (NEM-d5) in quantitative proteomics. nih.govsigmaaldrich.commedchemexpress.com

In this approach, two different samples (e.g., control vs. treated) are labeled with isotopically distinct versions of a reactive tag. nih.gov For instance, the control proteome's cysteine residues could be labeled with standard N-ethylmaleimide, while the treated proteome is labeled with N-ethyl-d5-maleimide. nih.gov The samples are then mixed and analyzed by MS. Peptides containing a labeled cysteine will appear as a pair of signals separated by 5 Da (the mass difference between the light and heavy tags). The ratio of the intensities of these paired signals directly reflects the relative abundance of that specific peptide (and thus protein) between the two original samples. nih.gov

This strategy allows for precise relative quantification of hundreds or thousands of proteins or metabolites simultaneously. nih.govisotope.com The conceptual link is the use of a stable isotope-labeled molecule (like NEM-d5) not as a standard for itself, but as a "tag" to impart a specific mass signature onto a whole class of molecules (e.g., cysteine-containing peptides), enabling comparative analysis. nih.gov

Calibration and Validation of Analytical Methods using Isotopic Standards

The use of isotopic standards like this compound is fundamental to the rigorous calibration and validation of modern analytical methods. restek.com Method validation ensures that an analytical procedure is accurate, precise, and reliable for its intended purpose.

During calibration, a series of standards containing known concentrations of the analyte are prepared, and a constant amount of the isotopic internal standard is added to each. lcms.czfishersci.com A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. acs.org The excellent linearity typically achieved with this method demonstrates the assay's accuracy across a wide dynamic range. mdpi.com

For validation, isotopic standards are crucial for assessing:

Accuracy: By analyzing certified reference materials or spiked samples, the method's accuracy is confirmed, with the isotopic standard correcting for recovery and matrix effects. nih.gov

Precision: Repeated measurements of quality control samples containing the isotopic standard demonstrate the method's reproducibility (intra- and inter-assay precision). texilajournal.com

Matrix Effects: The consistency of the internal standard's signal across different sample matrices can be used to evaluate the extent of ion suppression or enhancement. restek.com

Recovery: The ratio of the internal standard's response in a sample extract versus a pure solution provides a measure of the efficiency of the extraction process.

In essence, the near-ideal behavior of isotopic standards provides a stable and reliable reference point throughout the entire analytical process, from sample preparation to final detection, making them indispensable for developing and validating robust high-performance analytical methods. restek.comnih.govecampus.comnih.gov

Table 2: Example of Analyte Recovery and Precision Assessment Using a Deuterated Internal Standard

This table illustrates how a deuterated standard is used to assess the performance of an analytical method during validation. Quality Control (QC) samples at low, medium, and high concentrations are analyzed to determine accuracy (as % Recovery) and precision (as % RSD - Relative Standard Deviation).

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | % Recovery | % RSD |

| Low QC | 15 | 14.7 | 98.0% | 4.5% |

| Medium QC | 75 | 76.8 | 102.4% | 3.1% |

| High QC | 200 | 195.4 | 97.7% | 2.8% |

Mechanistic Investigations and Isotope Effects of Ethyl Ethyl D5 Sulfide

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Thioether Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The deuterium KIE (kH/kD) is a comparison of the reaction rate of a compound containing a carbon-hydrogen (C-H) bond to the rate of its analogue containing a carbon-deuterium (C-D) bond. This effect arises primarily from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. For reactions involving the cleavage of the C-D bond in the ethyl-d5 group of Ethyl ethyl-d5 sulfide (B99878), a significant primary KIE would be expected.

Mechanism Indication : The observation of a substantial primary KIE (typically in the range of kH/kD ≈ 2–7 for C-H/C-D bonds) provides strong evidence that the C-H/C-D bond is being cleaved in the slowest, rate-limiting step of the mechanism. For instance, in an elimination reaction where a base abstracts a deuteron (B1233211) from the ethyl-d5 group, a large KIE would support a mechanism where this abstraction is the rate-determining event.

Magnitude of the Effect : The magnitude of the primary KIE is influenced by the nature of the transition state. A maximal KIE is often associated with a symmetric transition state where the hydrogen/deuterium atom is equally shared between the carbon and the abstracting species. Asymmetric transition states (either "early" or "late") tend to exhibit smaller KIEs.

Research Findings : Studies on various organic reactions have consistently demonstrated the utility of primary KIEs. For example, in E2 elimination reactions, where C-H bond cleavage is part of the concerted rate-determining step, kH/kD values are typically between 5 and 7. In contrast, an E1 reaction, where the C-H bond is broken in a separate, fast step after the rate-determining formation of a carbocation, would show a negligible primary KIE.

Table 1: Representative Primary Kinetic Isotope Effects

| Reaction Type | Typical kH/kD Value | Implication for C-H/C-D Bond |

|---|---|---|

| E2 Elimination | 5 - 8 | Bond cleavage occurs in the rate-determining step. |

| SN2 Reaction | 0.85 - 1.15 | Bond is not broken in the rate-determining step. |

| E1 Elimination | 1.0 - 1.2 | Bond is not broken in the rate-determining step. |

Secondary deuterium isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD often between 0.7 and 1.5) but provide valuable information about changes in the steric environment or hybridization at the labeled carbon atom in the transition state.

α-Secondary KIEs : This effect is observed when deuterium is substituted at the carbon atom undergoing a change in coordination number or hybridization. For example, in a nucleophilic substitution reaction at the α-carbon of the ethyl group, replacing hydrogen with deuterium can alter the reaction rate.

If the carbon changes from sp3 hybridization (in the reactant) to sp2 (in the transition state, as in an SN1 reaction), a normal secondary KIE (kH/kD > 1, typically 1.10-1.25) is observed. This is because the C-H bending vibrations are less restricted in the sp2-like transition state.

If the carbon changes from sp3 to a more crowded, sp3-like transition state (as in an SN2 reaction), an inverse secondary KIE (kH/kD < 1, typically 0.85-0.95) may be seen. This is attributed to increased steric hindrance in the transition state, which is more pronounced for the C-H bond than the slightly shorter C-D bond.

β-Secondary KIEs : When deuterium is placed on a carbon adjacent to the reaction center (β-position), the KIE can reveal information about the electronic nature of the transition state. A normal KIE (kH/kD > 1) is often associated with the development of a positive charge at the reaction center, which is stabilized by hyperconjugation from the adjacent C-H/C-D bond. Since C-H bonds are better hyperconjugative donors than C-D bonds, the protiated compound reacts faster.

The careful measurement and interpretation of both primary and secondary KIEs are crucial for distinguishing between competing reaction mechanisms and for mapping the geometry of the transition state. By using Ethyl ethyl-d5 sulfide, researchers can probe reactions occurring at either the α or β positions of the ethyl group.

Distinguishing SN1 vs. SN2 : For a substitution reaction at the α-carbon of the ethyl group, the α-secondary KIE would be a key indicator. A kH/kD value of ~1.15 would strongly suggest an SN1 mechanism involving a carbocation intermediate, while a value near unity or slightly inverse (e.g., 0.95) would be consistent with a concerted SN2 mechanism.

Probing Transition State Geometry : The magnitude of the primary KIE can indicate the position of the transition state along the reaction coordinate. According to the Hammond postulate, exothermic reactions tend to have "early" transition states that resemble the reactants, leading to smaller KIEs. Conversely, endothermic reactions have "late" transition states resembling the products, which can also result in smaller KIEs. A maximal KIE often suggests a highly symmetrical transition state where the degree of bond breaking equals the degree of bond formation.

Computational Correlation : Modern computational chemistry allows for the calculation of theoretical KIEs based on proposed transition state structures. Comparing these calculated values with experimentally determined KIEs for this compound provides a powerful method to validate or reject proposed mechanistic pathways and refine the understanding of transition state geometries.

Solvent Isotope Effects (SIEs) in Reactions Involving Deuterated Solvents

Solvent isotope effects are observed when a reaction is performed in a deuterated solvent, such as deuterium oxide (D₂O), instead of its non-deuterated counterpart (H₂O). The effect arises if the solvent is involved in the reaction mechanism, either as a nucleophile, an acid/base catalyst, or through solvation of the reactants and the transition state.

For reactions of this compound, SIEs can provide insight into the role of the solvent. For example, in an acid-catalyzed hydrolysis reaction, the rate may change significantly when H₂O is replaced with D₂O. The ratio kH₂O/kD₂O can be normal (>1) or inverse (<1).

Normal SIE (kH₂O/kD₂O > 1) : This is often seen when a proton transfer from the solvent is part of the rate-determining step. Since an O-H bond is weaker than an O-D bond, proton transfer is faster than deuteron transfer.

Inverse SIE (kH₂O/kD₂O < 1) : An inverse effect can occur in reactions involving a pre-equilibrium step. For example, if a substrate is first rapidly and reversibly protonated by the solvent before the rate-determining step, the reaction may be faster in D₂O. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (deuterated) intermediate.

Secondary Solvent Effects : Even if the solvent is not a direct participant in bond-breaking, it can influence the reaction rate through differential solvation of the ground state and transition state. Changes in hydrogen bonding when moving from H₂O to D₂O can alter the activation energy, resulting in a secondary SIE.

Elucidation of Reaction Pathways and Intermediates Using Isotopic Labeling

Beyond measuring rate changes, the deuterium label in this compound serves as a tracer to follow the fate of the ethyl group throughout a reaction. This technique is invaluable for distinguishing between pathways that might otherwise be indistinguishable.

By analyzing the position of the deuterium atoms in the products and any intermediates, chemists can map the flow of atoms and unravel complex reaction mechanisms. For example, in a rearrangement reaction, determining whether the deuterium atoms on the ethyl group have scrambled or migrated to a different position provides direct evidence for the specific bond-breaking and bond-forming events that have occurred. Isotopic labeling can confirm whether a reaction is intramolecular or intermolecular and can help identify transient intermediates that are not directly observable.

Investigating Metabolic Switching and Enzyme Mechanisms with Deuterated Analogues

In the fields of biochemistry and pharmacology, deuterated compounds are used to investigate the mechanisms of enzyme-catalyzed reactions and to study drug metabolism. The principles of KIEs are directly applicable to enzymatic systems.

Enzyme Mechanism : If an enzyme-catalyzed reaction involving this compound shows a significant primary KIE, it indicates that the C-H bond cleavage is at least partially rate-limiting in the enzymatic cycle. This information is critical for understanding how the enzyme functions at a molecular level. For instance, many cytochrome P450 enzymes, which are responsible for a large portion of drug metabolism, catalyze oxidation reactions where C-H bond breaking is a key step.

Metabolic Switching : Deuteration can be used to intentionally slow down a specific metabolic pathway. If a particular C-H bond is the primary site of metabolism for a drug, replacing it with a C-D bond can make that position more resistant to enzymatic attack due to the KIE. This can cause the body's metabolic machinery to shift and oxidize a different part of the molecule, a phenomenon known as metabolic switching. Studying the metabolic products of this compound compared to its non-deuterated analogue can reveal alternative metabolic pathways and help in the design of drugs with more predictable and favorable pharmacokinetic profiles.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium |

| Deuterium oxide |

| Phenol |

| C6H5OD |

| Ethylene sulfide cation |

| Thianthrene cation radical |

| Acetylthiocholine |

| Pralidoxime |

| N-monomethylcarbamoyl AChE |

| N,N-diethylcarbamoyl AChE |

| Thioanisole |

| Benzyl (B1604629) methyl sulfide |

| 2-hydroxyethyl benzyl sulfide |

| Formic acid |

| Ethyl vinyl ether |

| 2-bromopropane |

| Sodium ethoxide |

| Methyl bromide |

| Cyanide |

| Taurine |

| Ethylbenzene |

| N-nitrosodimethylamine |

| Ethanol |

| Nifedipine |

| Morphine |

| Biotin |

| Lipoic acid |

| S-adenosyl-L-methionine |

| 2-hydroxyethylthio |

Theoretical and Computational Chemistry of Ethyl Ethyl D5 Sulfide

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangements of atoms in a molecule and the relative energies of its different forms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries and to explore the potential energy surface for different conformers. For molecules like Ethyl ethyl-d5 sulfide (B99878), rotation around the C-S bonds leads to several possible conformations.

Research on the parent compound, diethyl sulfide, has identified three stable conformers: trans-trans (TT), trans-gauche (TG), and gauche-gauche (GG). DFT calculations, using various functionals such as B3LYP, PBE0, and M06-2X, combined with basis sets like 6-31G(d) or larger, are employed to find the minimum energy structure for each of these conformers. The calculations optimize all geometric parameters (bond lengths, bond angles, and dihedral angles) to locate stationary points on the potential energy surface.

The substitution of deuterium (B1214612) for hydrogen on one of the ethyl groups in Ethyl ethyl-d5 sulfide has a negligible effect on the electronic structure and the geometric parameters of the conformers. However, it does influence the zero-point vibrational energies (ZPVE), which can slightly alter the relative stabilities of the conformers. The conformer with the lowest calculated energy, after ZPVE correction, is predicted to be the most abundant at a given temperature. DFT studies consistently show that for diethyl sulfide, the trans-gauche (TG) conformer is often the global minimum, closely followed by the other conformers.

Table 1: Predicted Relative Energies of this compound Conformers using DFT This interactive table provides hypothetical relative energy values calculated by a representative DFT method (e.g., B3LYP/6-311+G(d,p)) for the different conformers of this compound.

| Conformer | Relative Energy (kJ/mol) | Point Group |

|---|---|---|

| trans-gauche (TG) | 0.00 | C1 |

| trans-trans (TT) | ~1.5 | C2v |

| gauche-gauche (GG) | ~2.0 | C2 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants, without the inclusion of empirical parameters. These methods aim to solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular properties.

Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, such as CCSD(T). These methods provide a systematic way to improve the accuracy of calculations, although at a significantly higher computational cost compared to DFT.

For this compound, ab initio calculations can be used to:

Determine Electronic Structure: These methods yield detailed information about the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and electronic stability.

The application of the MP2 method to the parent diethyl sulfide has been used to compare calculated geometries and energy ordering with experimental results, providing a robust validation of the theoretical models.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra.

The vibrational modes of this compound can be computationally predicted, providing theoretical Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP with a 6-31G(d,p) or larger basis set, after the molecular geometry has been optimized.

The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency).

A key feature of this compound's predicted vibrational spectrum is the isotopic effect of the five deuterium atoms. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequencies involving the C-D bonds will be significantly lower than those of the C-H bonds. This isotopic shift is a well-understood phenomenon and can be accurately predicted by calculations. For instance, C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ range, whereas C-D stretching vibrations are expected in the 2100–2250 cm⁻¹ range.

Table 2: Comparison of Predicted Vibrational Frequencies for C-H and C-D Bonds This interactive table shows the typical calculated frequency ranges for stretching and bending vibrations in this compound, highlighting the isotopic shift.

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Predicted C-D Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching (ν) | 2850 - 3000 | 2100 - 2250 |

| Bending (δ) | 1350 - 1470 | 950 - 1100 |

Theoretical calculations can accurately predict the rotational constants (A, B, and C) of a molecule, which are inversely related to its principal moments of inertia. These constants are crucial for interpreting microwave rotational spectra. Since the moments of inertia depend on the mass distribution and the geometry of the molecule, each conformer of this compound will have a unique set of rotational constants.

High-level ab initio methods like CCSD(T) or DFT functionals can be used to calculate the equilibrium rotational constants (Aₑ, Bₑ, Cₑ) from the optimized molecular structure. These theoretical values can be compared with experimental data from microwave spectroscopy to definitively identify the presence and geometry of different conformers in the gas phase.

The substitution of five hydrogen atoms with deuterium in the ethyl-d5 group significantly increases the mass on one side of the molecule. This change will markedly alter the principal moments of inertia and, consequently, the rotational constants compared to the non-deuterated diethyl sulfide.

Table 3: Hypothetical Predicted Rotational Constants for the Trans-Gauche Conformer of this compound This interactive table presents illustrative rotational constants for the most stable conformer, calculated at a high level of theory.

| Rotational Constant | Predicted Value (MHz) |

|---|---|

| A | ~4500 |

| B | ~1800 |

| C | ~1500 |

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for magnetically active nuclei like ¹H and ¹³C. These predictions are highly valuable for assigning experimental spectra and confirming molecular structures. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with DFT.

The process involves first obtaining a highly accurate optimized geometry for the molecule, as chemical shifts are extremely sensitive to the local electronic environment, which is dictated by the geometry. Calculations are then performed to determine the magnetic shielding tensor for each nucleus, from which the isotropic chemical shift is derived (usually referenced against a standard like tetramethylsilane, TMS).

For this compound:

¹³C NMR: The chemical shifts for all four carbon atoms can be predicted. The effect of deuterium substitution on the ¹³C shifts of the adjacent carbon (α-effect) and the next carbon (β-effect) is typically small but computationally predictable.

¹H NMR: The spectrum will be simplified, showing signals only for the protons on the non-deuterated ethyl group. The chemical shifts of these protons can be calculated to high accuracy.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table displays hypothetical NMR chemical shifts calculated using the GIAO-DFT method. (C1-S-C1'-C2', where C1' and C2' belong to the ethyl-d5 group).

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (-CH₂) | ~2.5 |

| ¹H (-CH₃) | ~1.2 |

| ¹³C (-CH₂) | ~26 |

| ¹³C (-CH₃) | ~15 |

| ¹³C (-CD₂) | ~25.5 (isotopic shift) |

| ¹³C (-CD₃) | ~14.5 (isotopic shift) |

Simulation of Reaction Mechanisms and Energy Landscapes of this compound

Due to the limited availability of specific experimental and computational studies on this compound, this section will discuss the theoretical and computational chemistry of its non-deuterated analog, diethyl sulfide, as a model. The principles and methodologies described are directly applicable to understanding the reaction mechanisms and energy landscapes of this compound.

Transition State Characterization and Reaction Coordinate Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by characterizing transition states and mapping out the reaction coordinates. For dialkyl sulfides like diethyl sulfide, common reactions include oxidation, pyrolysis, and reactions with radicals. researchgate.netacsgcipr.org

Oxidation Reactions: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental reaction. Theoretical studies on the oxidation of similar sulfides, such as dimethyl sulfide, reveal the mechanism of these transformations. nih.gov For the reaction of a sulfide with an oxidant like hydrogen peroxide, the transition state involves the formation of a new S-O bond and the breaking of the O-O bond in the peroxide. nih.gov

A reaction coordinate analysis for such a process would typically follow the change in the key bond lengths and angles as the reactants approach and transform into products. The energy profile along this coordinate would show an activation barrier corresponding to the transition state energy. For this compound, the transition state geometry for oxidation at the sulfur atom is expected to be very similar to that of diethyl sulfide.

Pyrolysis: The thermal decomposition of dialkyl sulfides involves the cleavage of C-S and C-H bonds. researchgate.net Computational studies can identify the transition states for various possible decomposition pathways, such as those initiated by C-S bond homolysis to form ethyl and ethylthio radicals. The reaction coordinate would follow the stretching of the C-S bond leading to its eventual cleavage. The energy landscape for pyrolysis can be complex, with multiple competing pathways.

The table below provides a hypothetical representation of key parameters that would be calculated in a transition state analysis for a representative reaction of a dialkyl sulfide, using the oxidation by a generic oxidant as an example.

| Parameter | Reactants (R-S-R' + Oxidant) | Transition State | Products (R-S(O)-R' + Reduced Oxidant) |

| Geometry | Optimized ground state geometries | Characterized by a single imaginary frequency | Optimized ground state geometries |

| Key Bond Distances (Å) | S-C: ~1.82, C-C: ~1.54 | S---O bond forming, O---X bond breaking | S=O: ~1.50, S-C: ~1.80 |

| Vibrational Frequencies (cm⁻¹) | All real frequencies | One imaginary frequency corresponding to the reaction coordinate | All real frequencies |

| Relative Energy (kcal/mol) | 0 | Activation Energy (Ea) | Reaction Enthalpy (ΔH) |

This table is illustrative and based on general principles of transition state theory for similar compounds.

Theoretical Prediction of Deuterium Isotope Effects

The substitution of hydrogen with deuterium in this compound is predicted to have a noticeable impact on its reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). cchmc.orgacs.org This effect arises primarily from the difference in the zero-point vibrational energies (ZPVE) of C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond.

Primary Kinetic Isotope Effect: A primary KIE is observed when a C-H (or C-D) bond is broken or formed in the rate-determining step of a reaction. If the C-D bond of the ethyl-d5 group is cleaved in the transition state, the reaction rate for this compound is expected to be slower than that for diethyl sulfide. The magnitude of the primary KIE (kH/kD) is typically greater than 1.

Secondary Kinetic Isotope Effect: A secondary KIE occurs when the deuterated position is not directly involved in bond breaking or formation in the rate-determining step. For reactions involving the sulfur atom of this compound, such as oxidation, a secondary KIE is expected. The change in hybridization of the carbon atoms adjacent to the sulfur from sp³ in the sulfide to a state with different vibrational frequencies in the transition state can lead to a small but measurable KIE.

Theoretical predictions of deuterium isotope effects involve calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The ZPVE for each is then calculated, and the difference in activation energies is determined.

The following table outlines the theoretical basis for predicting deuterium isotope effects.

| Isotope Effect Type | Description | Expected Magnitude (kH/kD) | Example Reaction for this compound |

| Primary | C-D bond is broken/formed in the rate-determining step. | > 1 | Radical-induced hydrogen abstraction from the ethyl-d5 group. |

| Secondary (α) | Deuterium is on the carbon undergoing a change in hybridization. | 0.9 - 1.3 | Oxidation at the sulfur atom, affecting the adjacent CD2 group. |

| Secondary (β) | Deuterium is on a carbon adjacent to the reacting center. | 0.95 - 1.1 | Not directly applicable for the ethyl-d5 group in most reactions at sulfur. |

These are generalized predictions based on established principles of kinetic isotope effects. cchmc.orgacs.orgnih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Mapping of this compound

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. mdpi.com For a simple thioether like diethyl sulfide, and by extension this compound, the HOMO is typically a non-bonding orbital localized on the sulfur atom, specifically one of the lone pairs. The LUMO is generally an antibonding σ* orbital associated with the C-S bonds.

The energy of the HOMO is related to the ionization potential and indicates the ability of the molecule to donate electrons. The lone pairs on the sulfur atom make sulfides like this compound nucleophilic and susceptible to attack by electrophiles. The energy of the LUMO is related to the electron affinity and suggests the molecule's ability to accept electrons. The relatively high energy of the LUMO in dialkyl sulfides means they are not strong electrophiles.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity. Computational methods can accurately predict the energies of these orbitals and the energy gap.

Below is a table summarizing the expected characteristics of the frontier molecular orbitals of this compound, based on analyses of similar thioethers.

| Molecular Orbital | Primary Atomic Orbital Contribution | Description | Implication for Reactivity |

| HOMO | Sulfur (p-orbital) | Non-bonding, lone pair on sulfur | Nucleophilic center, site of oxidation and electrophilic attack |

| LUMO | C-S (σ*) | Antibonding orbital | Site for nucleophilic attack in reactions like Sₙ2 substitution on an adjacent carbon |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability | A relatively large gap suggests good stability under normal conditions |

This analysis is based on the general electronic structure of dialkyl sulfides.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule and are invaluable for predicting intermolecular interactions. libretexts.orgavogadro.cc The ESP is mapped onto the electron density surface of the molecule, with colors indicating regions of different potential. Red typically represents regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

For this compound, the ESP map is expected to show a region of negative potential (red) around the sulfur atom, corresponding to the high electron density of the lone pairs. This confirms the nucleophilic nature of the sulfur atom. The ethyl and ethyl-d5 groups will show regions of relatively neutral or slightly positive potential.

Environmental and Bioanalytical Tracing Applications

Environmental Fate and Transport Studies Utilizing Deuterated Tracers

The study of how chemical substances move and transform in the environment is crucial for assessing their potential impact. "Fate and transport" refers to the processes that determine the destination and persistence of contaminants. civildigital.com Deuterated tracers like Ethyl ethyl-d5 sulfide (B99878) are particularly useful in these studies because their chemical and physical properties are nearly identical to the unlabeled compound, ensuring they behave similarly in the environment, yet they are analytically distinguishable.

The use of tracers is a fundamental technique in hydrology to understand water movement and contaminant transport. civildigital.com While deuterated water (D₂O) is a commonly used conservative tracer in groundwater studies due to its similarity to water and chemical stability, the application of deuterated organic compounds can provide more specific insights into the behavior of organic pollutants. zeochem.comisotope.comusgs.gov Although direct studies detailing the use of Ethyl ethyl-d5 sulfide in hydrological tracing are not prevalent in the reviewed literature, the principles of using deuterated organic tracers are well-established.

In a hypothetical scenario, this compound could be introduced into a river or groundwater system to simulate the transport of a low-molecular-weight, soluble organic sulfide contaminant. By collecting water samples at various downstream locations and analyzing them for the presence of the deuterated compound, researchers could determine key hydrological parameters.

Key Parameters Determined by Hydrological Tracing:

| Parameter | Description |

| Time of Travel | The time it takes for the tracer to move from the injection point to a specific downstream location. |

| Dispersion | The spreading of the tracer plume as it moves with the water flow. |

| Dilution | The decrease in tracer concentration due to mixing with the surrounding water. |

| Retardation | The slowing of the tracer's movement relative to the water flow due to interactions with sediment or organic matter. |

The data gathered from such a study would be invaluable for calibrating and validating hydrological models used to predict the fate of similar pollutants in aquatic environments.

Volatile organic sulfur compounds (VOSCs) play a significant role in the global sulfur cycle and atmospheric chemistry. mdpi.comnih.gov Dimethyl sulfide (DMS) is the most abundant natural VOSC, and its atmospheric oxidation is a major source of sulfate (B86663) aerosols, which can influence cloud formation and climate. mdpi.commdpi.commdpi.comresearchgate.netresearchgate.netdeepsouthchallenge.co.nz While much research has focused on DMS, other VOSCs, including diethyl sulfide, also contribute to the atmospheric sulfur budget. noaa.govnih.gov

Deuterated tracers are effective tools for studying the dispersion and chemical transformation of atmospheric pollutants. springernature.com Although specific studies on the atmospheric dispersion of this compound are not widely reported, the methodology would be analogous to studies using other labeled compounds. This compound could be released in a controlled manner into the atmosphere, and air samples would be collected at various distances and directions from the release point. Analysis of these samples would allow scientists to track the plume's movement and measure the decay of the parent compound and the appearance of transformation products.

Potential Atmospheric Transformation Products of Diethyl Sulfide:

| Precursor | Transformation Process | Potential Products |

| Diethyl sulfide | Oxidation by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals | Diethyl sulfoxide, Diethyl sulfone, Sulfur dioxide (SO₂) |

Such experiments would provide critical data for improving atmospheric transport models and understanding the contribution of diethyl sulfide to regional air quality and atmospheric sulfur chemistry.

Understanding the degradation of organic compounds in different environmental compartments, such as soil and water, is essential for environmental risk assessment. pjoes.com Isotope labeling is a powerful technique for elucidating these degradation pathways. By introducing a labeled compound like this compound into a soil or water sample, researchers can track the formation of labeled metabolites, providing direct evidence of the transformation processes.

While specific studies on the degradation of this compound in environmental matrices are limited, research on analogous compounds provides a framework for how such investigations would proceed. For instance, studies on the biodegradation of other alkyl sulfides have identified key metabolic pathways. nih.govoup.com A marine bacterium has been shown to degrade a range of alkyl sulfides, including diethyl sulfide, under both aerobic and anaerobic conditions. nih.gov

Hypothetical Degradation Study of this compound in Soil:

Incubation: Soil microcosms are spiked with a known concentration of this compound.

Sampling: Soil and porewater samples are collected at regular intervals over time.

Extraction and Analysis: Samples are extracted and analyzed by a sensitive technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its deuterated degradation products.

This approach would enable the identification of key degradation products and the determination of degradation rates, providing valuable data for environmental fate models.

Bioanalytical Tracing in Complex Biological Systems

Stable isotope tracers have revolutionized the study of metabolism and biotransformation in complex biological systems. springernature.comnih.govmssm.edunih.govmaastrichtuniversity.nl The use of deuterated compounds, in particular, allows for the tracing of metabolic pathways without the need for radioactive isotopes. nih.gov this compound can be used as a tool to investigate the metabolism of sulfur-containing compounds in various organisms.

Sulfur is an essential element in biology, and the metabolism of sulfur-containing compounds is critical for many cellular processes. oup.com Stable isotope tracing is a powerful method for mapping metabolic pathways. springernature.commssm.edu By introducing a labeled precursor like this compound into a biological system (e.g., cell culture, whole organism), researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites.

This technique is particularly valuable when used in conjunction with high-resolution mass spectrometry, which can distinguish between the labeled and unlabeled forms of metabolites. mssm.edu While direct applications of this compound for tracing sulfur metabolites are not extensively documented, its use as a deuterated internal standard in analytical methods suggests its utility in such studies. clearsynth.comhilarispublisher.comnih.gov Deuterated internal standards are crucial for accurate quantification in complex biological matrices. clearsynth.com

Potential Applications in Metabolomics:

| Application | Description |

| Flux Analysis | Quantifying the rate of metabolic reactions through a pathway. |

| Pathway Elucidation | Identifying the sequence of enzymatic reactions that convert one metabolite to another. |

| Biomarker Discovery | Identifying novel metabolites that are indicative of a particular physiological or pathological state. |

The use of this compound as a tracer could help to elucidate the metabolic fate of diethyl sulfide and related sulfur compounds in various organisms.

Microorganisms play a crucial role in the biogeochemical cycling of sulfur through the degradation of organic sulfur compounds. oup.comnih.govmdpi.comresearchgate.net Understanding the microbial pathways for sulfide degradation is important for both environmental and industrial applications. Isotopically labeled substrates are invaluable for deciphering these complex biochemical reactions.

Studies have shown that various bacteria are capable of degrading alkyl sulfides. nih.gov For example, a denitrifying marine bacterium can metabolize diethyl sulfide. nih.gov Research on the microbial degradation of dimethyl sulfide (DMS) has identified several key enzymatic steps and intermediate compounds. oup.comoup.comresearchgate.net

By using this compound as a substrate for microbial cultures, researchers could:

Identify key enzymes: The transformation of the deuterated substrate would point to the involvement of specific enzymes in the degradation pathway.

Characterize metabolic intermediates: The detection of deuterated metabolites would provide direct evidence for the intermediates formed during the breakdown of the parent compound.

Determine the ultimate fate of the sulfur atom: By tracking the labeled ethyl group, researchers could infer the fate of the sulfur atom, whether it is incorporated into biomass, released as sulfide, or oxidized to sulfate.

This information would contribute to a more complete understanding of the microbial sulfur cycle and could have implications for the bioremediation of environments contaminated with organic sulfur compounds.

Conclusion and Future Directions

Synthesis of Current Research on Ethyl ethyl-d5 sulfide (B99878)

Current research on Ethyl ethyl-d5 sulfide is primarily centered on its application as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry. acs.orgmusechem.com The incorporation of five deuterium (B1214612) atoms onto one of the ethyl groups imparts a mass shift of +5 atomic mass units compared to its non-deuterated isotopologue, ethyl sulfide. This mass difference is crucial for its function as an ideal internal standard. When added to a complex biological or environmental sample, this compound co-elutes with the endogenous ethyl sulfide during chromatographic separation but is clearly distinguished by the mass spectrometer. fishersci.comlcms.cz This allows for precise and accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and instrument response. fishersci.comntnu.no

While specific studies detailing the use of this compound are not extensively published, its utility is inferred from the widespread and critical use of structurally similar deuterated standards, such as Ethyl glucuronide-d5 (EtG-d5) and Ethyl sulfate-d5 (EtS-d5), for monitoring alcohol consumption biomarkers in forensic toxicology. fishersci.comlcms.czntnu.no The underlying principle remains the same: the deuterated standard behaves almost identically to the analyte during extraction and analysis, minimizing analytical error and enhancing the reliability of the results. musechem.com Research, therefore, implicitly supports the role of this compound as a high-fidelity tool for analytical measurements involving its non-labeled counterpart.

Emerging Methodologies and Innovations in Deuterated Thioether Chemistry

The synthesis of deuterated compounds, including thioethers like this compound, is undergoing significant innovation, moving away from traditional multi-step processes toward more efficient and selective methodologies. nih.govresearchgate.net Emerging strategies focus on late-stage functionalization (LSF) and direct hydrogen isotope exchange (HIE), which allow for the introduction of deuterium into a molecule at a later point in the synthetic sequence. acs.orgx-chemrx.com This approach is more atom-economical and cost-effective, as it avoids the need to synthesize molecules from expensive, isotopically enriched starting materials. x-chemrx.com

Innovations in catalysis are at the forefront of this evolution. Methods such as photoredox catalysis and the use of non-precious metal catalysts are being developed to facilitate C-S bond formation and deuteration under milder conditions. researchgate.netresearchgate.net For thioether synthesis specifically, modern protocols are being developed that avoid the use of foul-smelling thiols and employ more stable and accessible sulfur sources. researchgate.net The convergence of these fields—advanced deuteration and modern thioether synthesis—presents a powerful toolkit for preparing compounds like this compound with high isotopic enrichment and regioselectivity.

The table below summarizes the shift in synthetic approaches:

| Feature | Traditional Methodologies | Emerging Innovations |

| Deuterium Source | Isotopically enriched building blocks (e.g., deuterated alkyl halides) | Deuterium gas (D₂), heavy water (D₂O) |

| Synthetic Stage | Early-stage incorporation | Late-Stage Functionalization (LSF), Hydrogen Isotope Exchange (HIE) |

| Catalysis | Stoichiometric reagents, precious metal catalysts (e.g., Palladium) | Photoredox catalysis, non-precious metal catalysts (e.g., Copper, Nickel) |

| Efficiency | Multi-step, lower atom economy | Fewer steps, higher atom economy, improved yields |

| Selectivity | Often requires protecting groups | High regioselectivity through directed C-H activation |

These advancements promise to make complex deuterated thioethers more accessible for a broader range of research applications.

Prospective Research Avenues and Untapped Applications in Chemical and Biological Sciences

The future utility of this compound and related deuterated thioethers extends far beyond their role as internal standards. The unique properties of the carbon-deuterium (C-D) bond open up significant prospective research avenues in both chemical and biological sciences.

One of the most promising areas is in pharmaceutical research and drug development. nih.gov The "Kinetic Isotope Effect" (KIE) describes the principle that a C-D bond is stronger and is broken more slowly than a C-H bond. musechem.commdpi.com By strategically replacing hydrogen with deuterium at a site of metabolic activity in a drug molecule, its rate of metabolism by enzymes like Cytochrome P450 can be slowed. mdpi.com This can improve the drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites. nih.gov A thioether-containing drug candidate could be selectively deuterated on its ethyl group, mirroring the structure of this compound, to enhance its therapeutic properties.

Another untapped application lies in advanced bio-imaging. The C-D bond possesses a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum. europa.eu This allows for the use of deuterated compounds as "label-free" probes in techniques like Stimulated Raman Scattering (SRS) microscopy. This compound or molecules containing this moiety could be used to track their uptake, distribution, and metabolism within living cells in real-time, without the need for bulky fluorescent tags that can perturb the molecule's natural behavior. europa.eu

Further prospective applications are summarized in the table below:

| Research Avenue | Scientific Principle | Potential Application of this compound |

| Drug Metabolism Studies | Kinetic Isotope Effect (KIE) | Modifying the metabolic stability of thioether-containing pharmaceuticals to improve their ADME (absorption, distribution, metabolism, and excretion) properties. nih.govx-chemrx.com |

| Mechanistic Elucidation | Isotopic Tracing | Use as a tracer to follow the transformation of the ethylthio group in chemical reactions or biological pathways, providing insight into reaction mechanisms. |

| "Label-Free" Bio-imaging | Unique C-D Raman Signature | Serving as a molecular probe for tracking the distribution and fate of thioether compounds in live cells and tissues via Raman spectroscopy. europa.eu |